molecular formula C15H20O6 B12382974 (1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

Cat. No.: B12382974
M. Wt: 296.31 g/mol
InChI Key: LGZSARJAXHVXEV-KTQVICADSA-N
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Description

The compound (1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[72102,703,5]dodecane-6,2’-oxirane]-11-one is a complex organic molecule characterized by its unique spiro structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spiro structure through a cyclization reaction. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions at specific functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one: This compound is unique due to its specific spiro structure and multiple chiral centers.

    Other Spiro Compounds: Similar compounds with spiro structures but different functional groups or chiral centers.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of multiple chiral centers, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

InChI

InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9?,10-,13-,14+,15-/m0/s1

InChI Key

LGZSARJAXHVXEV-KTQVICADSA-N

Isomeric SMILES

C[C@@]12C[C@H]3[C@H]([C@@H]([C@@]1([C@@H]4C([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O

Canonical SMILES

CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O

Origin of Product

United States

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